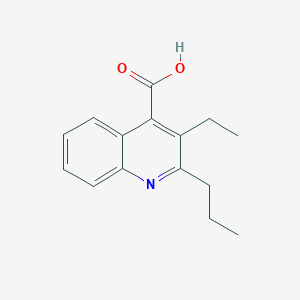

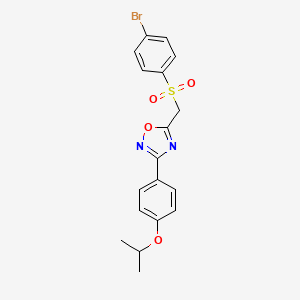

![molecular formula C18H25N5O3 B2530683 N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 CAS No. 1798490-56-8](/img/structure/B2530683.png)

N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a complex molecule that likely falls within the class of pyrazole derivatives. Pyrazoles are a group of heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized using a catalyst-free 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under mild conditions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The elucidation of molecular structures of pyrazole derivatives is often performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a designer drug with a pyrazole skeleton was determined using NMR and MS, with additional experiments like (1)H,(13)C HMBC and comparison of predicted and observed (13)C chemical shifts . This approach could be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The synthesis of tricyclic pyrazoles, for example, involves the creation of new analogues with significant affinity for cannabinoid receptors, indicating the potential for chemical modification and biological activity tuning . Similarly, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions highlight the chemical versatility of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents and structural features. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved a pyrazole derivative with specific substituents that affect its physical properties and suitability for radiolabeling . Additionally, the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells demonstrates the importance of understanding the biological properties of these compounds .

科学研究应用

合成和表征

该化合物参与了专注于合成和表征新化学衍生物的研究。例如,哈桑、哈菲兹和奥斯曼 (2014) 进行了一项关于合成新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物(包括与所讨论化合物类似的化合物)的研究,并根据红外、质谱、1H-核磁共振和 13C-核磁共振等光谱数据评估了它们的结构 (Hassan, Hafez, & Osman, 2014)。

潜在治疗应用

各种研究探索了与 N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 结构相似的化合物的潜在治疗应用。例如,麦克劳克林等人 (2016) 合成并表征了一种相关化合物,探索了其作为具有未探索药理活性的“研究化学品”的潜力 (McLaughlin et al., 2016)。

体外研究

体外研究是一个重要的应用领域,正如余等人 (2017) 所证明的那样,他们合成了与所讨论化合物结构相似的席夫碱配体的 Ni(II) 络合物,并研究了它们与生物大分子和癌细胞的相互作用 (Yu et al., 2017)。

催化和化学反应

该化合物及其衍生物也已用于专注于催化和化学反应的研究。佐尔菲戈尔等人 (2016) 报告了在通过串联 Knoevenagel-Michael 环缩合催化四氢苯并[b]吡喃的合成中使用相关化合物 (Zolfigol et al., 2016)。

未来方向

属性

IUPAC Name |

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-22-10-13(18(21-22)25-2)17(24)19-9-15-14-11-26-8-7-16(14)23(20-15)12-5-3-4-6-12/h10,12H,3-9,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFXLCHZDMEPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)